molecular formula C16H17N5O2 B2965736 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide CAS No. 899737-79-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide

Cat. No.: B2965736
CAS No.: 899737-79-2
M. Wt: 311.345
InChI Key: CRXFEOPROGTKJL-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS: 899737-79-2) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a propionamide moiety at position 3. Its molecular formula is C₁₆H₁₇N₅O₂, with a molecular weight of 311.34 g/mol . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate lipophilicity due to the dimethylphenyl substituent, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-14(22)19-20-9-17-15-13(16(20)23)8-18-21(15)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFEOPROGTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 298.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a propionamide moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Property Value
Molecular FormulaC17H18N4OC_{17}H_{18}N_{4}O
Molecular Weight298.35 g/mol
Structural FeaturesPyrazolo[3,4-d]pyrimidine core with propionamide group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that compounds within this class may exhibit kinase inhibition, which is crucial for regulating cellular processes related to cancer and inflammation.

Biological Activities

Research indicates that this compound shows significant biological activities:

  • Anticancer Activity : Compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating the activity of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Studies

Several studies have explored the biological activities of similar pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A study on related compounds showed that modifications in the substituent groups could enhance anticancer efficacy against specific cancer cell lines .
  • Kinase Inhibition : Research indicated that certain derivatives effectively inhibited kinases involved in cancer progression, leading to reduced cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS: 919858-63-2)
  • Molecular Formula : C₁₄H₁₂ClN₅O₂
  • Molecular Weight : 317.73 g/mol
  • Key Differences : Replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl substituent. The electronegative chlorine atom may enhance dipole interactions but reduce steric bulk compared to dimethyl groups. Antimicrobial activity data for similar chlorinated derivatives (e.g., β-lactam analogs) show moderate activity against gram-negative bacteria .
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS: 946282-90-2)
  • Molecular Formula : C₂₀H₁₈N₆O₂
  • Molecular Weight : 374.4 g/mol
  • Key Differences: Features a phenyl group at position 1 and a propanamide linker to a pyridinylmethyl group.

Functionalized Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Molecular Formula : C₃₃H₂₆F₃N₅O₄
  • Key Differences: Incorporates a fluorinated chromenone system and a benzamide group. Fluorine atoms enhance metabolic stability and membrane permeability. This compound exhibited a melting point of 175–178°C and mass spectrometry (MS) data (m/z: 589.1 [M+1]) .
N-(4'-(4-hydroxy-4-((1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)piperidine-1-carbonyl)biphenyl-2-yl)ethenesulfonamide
  • Key Differences : Contains a piperidine-hydroxybiphenyl system and a sulfonamide group. Such modifications are common in enzyme inhibitors (e.g., USP7), where the sulfonamide acts as a hydrogen bond acceptor .

Antimicrobial Activity

  • Thiazolidinone Analogs: In a 2010 study, thiazolidinone derivatives (e.g., compound XI) demonstrated superior antimicrobial activity compared to Schiff bases or β-lactams.
  • Chlorinated vs. Dimethylphenyl Substitutions : Chlorinated analogs (e.g., compound XII) showed weak-to-moderate activity against gram-negative bacteria, suggesting that electron-withdrawing groups may compromise broad-spectrum efficacy compared to electron-donating dimethyl groups .

Enzyme Inhibition Potential

  • Pyrazolo[3,4-d]pyrimidinones in Drug Discovery: Fluorinated derivatives (e.g., ) and sulfonamide-containing analogs (e.g., ) are prevalent in kinase and protease inhibition. The dimethylphenyl group in the target compound may favor hydrophobic binding pockets in enzymes, while the propionamide linker could modulate selectivity .

Analytical Data

  • Spectroscopic Confirmation : IR spectra of related compounds show characteristic C=O (1714 cm⁻¹) and C=S (1255 cm⁻¹) stretches . HRMS and ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) are critical for structural validation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide 899737-79-2 C₁₆H₁₇N₅O₂ 311.34 3,4-dimethylphenyl, propionamide Potential enzyme inhibition (inferred from analogs)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide 919858-63-2 C₁₄H₁₂ClN₅O₂ 317.73 3-chlorophenyl, propionamide Moderate antimicrobial activity
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide 946282-90-2 C₂₀H₁₈N₆O₂ 374.4 Phenyl, pyridinylmethyl Enhanced solubility via basic nitrogen

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